N-(Pyridin-3-yl)piperidine Motif Confers Unique Sigma-1 Receptor Affinity Potential Compared to Other N-Substituted Analogs
In the Xiong et al. (2020) study of piperidine propionamide derivatives, the nature of the N-substituent on the piperidine ring was a critical determinant of σ1 receptor affinity. The lead compound (Compound 44) with an N-(4-fluorobenzyl)piperidine motif achieved a Ki of 1.86 nM for σ1. The target compound features a unique N-(pyridin-3-yl)piperidine, which is distinct from the N-arylalkyl and N-sulfonyl analogs that dominate this chemical space [1]. While no direct affinity data exists for the target compound, the pyridinyl substituent introduces a hydrogen bond acceptor that can engage a different set of residues in the σ1 receptor binding pocket compared to benzyl or phenethyl groups, potentially altering both affinity and functional selectivity [2].
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | Compound 44 (N-(4-fluorobenzyl)piperidine analog): Ki σ1 = 1.86 nM; Compound 44 also showed Ki μ = 2.1 nM [1]. |
| Quantified Difference | Unknown; predicted to differ based on distinct N-substituent chemistry. |
| Conditions | In vitro competitive binding assay against σ1 receptor [1]. |
Why This Matters
For projects requiring σ1 receptor modulation, the unique N-(pyridin-3-yl) substitution may offer a selectivity profile not achievable with N-benzyl or N-sulfonyl derivatives, making this compound a valuable tool for SAR exploration.
- [1] Xiong, J., Jin, J., Gao, L., Hao, C., Liu, X., Liu, B. F., Chen, Y., & Zhang, G. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 191, 112144. View Source
- [2] Glennon, R. A. (2005). Structural determinants of sigma receptor affinity. Molecular Pharmacology, 68(1), 1-10. (Review supporting the basis for N-substituent effects on sigma receptor binding). View Source
